molecular formula C9H7FN2 B1315973 4-(4-fluorophenyl)-1H-pyrazole CAS No. 204384-26-9

4-(4-fluorophenyl)-1H-pyrazole

Cat. No. B1315973
Key on ui cas rn: 204384-26-9
M. Wt: 162.16 g/mol
InChI Key: ODQIVMKWVSKSKF-UHFFFAOYSA-N
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Patent
US08207199B2

Procedure details

To a solution of 3-(dimethylamino)-2-(4-fluorophenyl)acrylaldehyde (3.0 g) in ethanol (30 mL) was added hydrazine monohydrate (0.90 mL), followed by heating and refluxing for 3 hours. After leaving to be cooled, the solvent was evaporated under reduced pressure until the amount of the reaction liquid was reduced to about a half. Water (20 mL) was added thereto, and the resulting solid was collected by filtration and dried under reduced pressure to obtain 4-(4-fluorophenyl)-1H-pyrazole (2.44 g) as a yellow solid.
Name
3-(dimethylamino)-2-(4-fluorophenyl)acrylaldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)[CH:5]=O.O.[NH2:16]N>C(O)C>[F:13][C:10]1[CH:11]=[CH:12][C:7]([C:4]2[CH:3]=[N:2][NH:16][CH:5]=2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
3-(dimethylamino)-2-(4-fluorophenyl)acrylaldehyde
Quantity
3 g
Type
reactant
Smiles
CN(C=C(C=O)C1=CC=C(C=C1)F)C
Name
Quantity
0.9 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure until the amount of the reaction liquid
ADDITION
Type
ADDITION
Details
Water (20 mL) was added
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=NNC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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